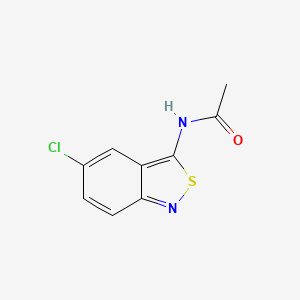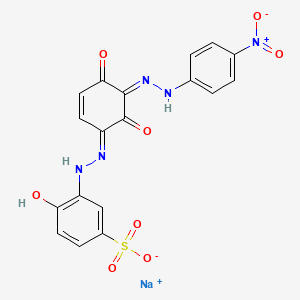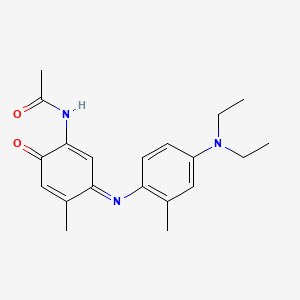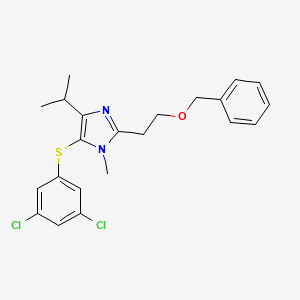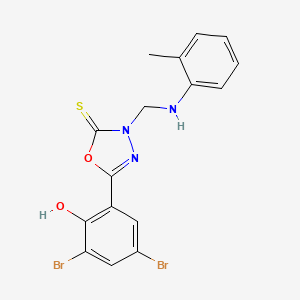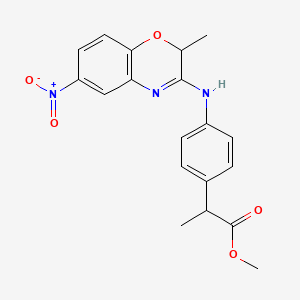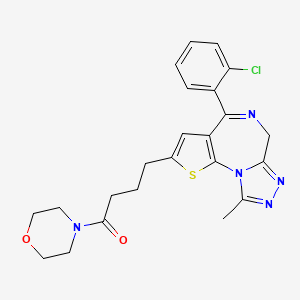
3'-Guanylic acid, 2'-deoxy-N-(2-methyl-1-oxopropyl)-, 4-chlorophenyl 2-cyanoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3’-Guanylic acid, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 4-chlorophenyl 2-cyanoethyl ester involves multiple steps. The synthetic routes typically include the protection of functional groups, coupling reactions, and deprotection steps. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3’-Guanylic acid, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 4-chlorophenyl 2-cyanoethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in studies related to nucleic acids and their interactionsIndustrial applications include its use in the production of specialized chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3’-Guanylic acid, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 4-chlorophenyl 2-cyanoethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Compared to other similar compounds, 3’-Guanylic acid, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 4-chlorophenyl 2-cyanoethyl ester stands out due to its unique structure and properties. Similar compounds include other guanylic acid derivatives and esters with different substituents. The uniqueness of this compound lies in its specific ester and cyanoethyl groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
71002-59-0 |
|---|---|
Fórmula molecular |
C23H26ClN6O8P |
Peso molecular |
580.9 g/mol |
Nombre IUPAC |
(4-chlorophenyl) 2-cyanoethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C23H26ClN6O8P/c1-13(2)21(32)28-23-27-20-19(22(33)29-23)26-12-30(20)18-10-16(17(11-31)36-18)38-39(34,35-9-3-8-25)37-15-6-4-14(24)5-7-15/h4-7,12-13,16-18,31H,3,9-11H2,1-2H3,(H2,27,28,29,32,33)/t16-,17+,18+,39?/m0/s1 |
Clave InChI |
LYIDOXCLRUKTOB-LABUEVLPSA-N |
SMILES isomérico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)OP(=O)(OCCC#N)OC4=CC=C(C=C4)Cl |
SMILES canónico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OP(=O)(OCCC#N)OC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



